molecular formula C20H20N2O2 B024552 Nauclefiline CAS No. 102358-19-0

Nauclefiline

Cat. No.: B024552
CAS No.: 102358-19-0
M. Wt: 320.4 g/mol
InChI Key: TZNARHUZRAGMMF-AKDXWBRRSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of nauclefiline involves the extraction from natural sources such as Mitragyna inermis. The process typically includes the following steps:

    Extraction: The roots and fruits of Mitragyna inermis are subjected to solvent extraction using solvents like methanol or ethanol.

    Isolation: The crude extract is then subjected to chromatographic techniques such as column chromatography to isolate this compound.

    Purification: Further purification is achieved using techniques like recrystallization or high-performance liquid chromatography (HPLC).

Industrial Production Methods: Industrial production of this compound is not well-documented, but it would likely involve large-scale extraction and purification processes similar to those used in laboratory settings. Optimization of solvent use and chromatographic conditions would be essential for efficient production.

Chemical Reactions Analysis

Types of Reactions: Nauclefiline undergoes various chemical reactions, including:

    Oxidation: this compound can be oxidized using reagents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: this compound can participate in substitution reactions, particularly nucleophilic substitutions, using reagents like alkyl halides.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Alkyl halides in the presence of a base like sodium hydroxide.

Major Products Formed:

    Oxidation: Oxidized derivatives of this compound.

    Reduction: Reduced forms of this compound with altered functional groups.

    Substitution: Substituted this compound derivatives with new alkyl or aryl groups.

Scientific Research Applications

Nauclefiline has several applications in scientific research, including:

Mechanism of Action

The mechanism of action of nauclefiline involves its interaction with specific molecular targets and pathways. This compound is believed to exert its effects by binding to certain receptors or enzymes, thereby modulating their activity. Detailed studies on its mechanism of action are still ongoing, but preliminary research suggests its involvement in pathways related to cell proliferation and apoptosis .

Comparison with Similar Compounds

  • Naucleactonin D
  • Naucleficine
  • Nauclefidine
  • Angustoline
  • Angustine

Nauclefiline stands out due to its unique chemical structure and promising applications in various fields of research.

Properties

IUPAC Name

(1S,19E,20S)-19-ethylidene-17-oxa-3,13-diazapentacyclo[11.8.0.02,10.04,9.015,20]henicosa-2(10),4,6,8,15-pentaen-14-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H20N2O2/c1-2-12-10-24-11-16-15(12)9-18-19-14(7-8-22(18)20(16)23)13-5-3-4-6-17(13)21-19/h2-6,11,15,18,21H,7-10H2,1H3/b12-2-/t15-,18-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TZNARHUZRAGMMF-AKDXWBRRSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC=C1COC=C2C1CC3C4=C(CCN3C2=O)C5=CC=CC=C5N4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C/C=C\1/COC=C2[C@H]1C[C@H]3C4=C(CCN3C2=O)C5=CC=CC=C5N4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H20N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

320.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

102358-19-0
Record name Nauclefiline
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0102358190
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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